Product packaging for Ethyl 1-methylpiperidine-2-carboxylate(Cat. No.:CAS No. 30727-18-5)

Ethyl 1-methylpiperidine-2-carboxylate

カタログ番号: B042771
CAS番号: 30727-18-5
分子量: 171.24 g/mol
InChIキー: ZICBNHLULHJETL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ethyl 1-methylpiperidine-2-carboxylate is a versatile and valuable N-methyl piperidine derivative that serves as a crucial chiral building block in synthetic organic and medicinal chemistry. Its structure incorporates a ester functional group and a tertiary amine within a saturated six-membered ring, making it a privileged scaffold for the construction of more complex molecules. Researchers primarily utilize this compound as a precursor for the synthesis of pharmaceutical intermediates, particularly in the development of compounds targeting the central nervous system, as the piperidine motif is a common feature in many bioactive molecules. Its specific research value lies in its ability to introduce a conformationally constrained, basic nitrogen center, which can influence the pharmacokinetic and pharmacodynamic properties of lead compounds. The ester group provides a synthetic handle for further functionalization, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or transformation into amides, enabling extensive structure-activity relationship (SAR) studies. This compound is an essential tool for chemists exploring new chemical space in drug discovery programs, facilitating the development of novel therapeutics, agrochemicals, and sophisticated ligands for catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B042771 Ethyl 1-methylpiperidine-2-carboxylate CAS No. 30727-18-5

特性

IUPAC Name

ethyl 1-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICBNHLULHJETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-18-5
Record name Ethyl 1-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methylpiperidine-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-methylpiperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

Ethyl 1-methylpiperidine-2-carboxylate (EMPC) is a chemical compound belonging to the class of piperidine derivatives, which has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

EMPC is characterized by a piperidine ring with an ethyl ester group at the second carbon and a methyl group at the first carbon. Its molecular formula is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 171.23 g/mol. The synthesis of EMPC can be achieved through various methods, including:

  • Condensation of ethyl acetoacetate with 1-methylpiperidine followed by reduction.
  • Reaction of 1-methylpiperidine with ethyl chloroacetate , which is a common synthetic pathway.

Biological Activities

Research has indicated that EMPC exhibits several biological activities, which are summarized in the following table:

Biological Activity Description
Anticonvulsant EMPC has shown potential in reducing seizure activity in animal models, indicating its utility in epilepsy treatment.
Anti-inflammatory Studies suggest that EMPC can inhibit inflammatory pathways, potentially useful for conditions like arthritis.
Analgesic EMPC has demonstrated pain-relieving properties in various experimental setups.
Neuroprotective Effects Similar compounds have been studied for their ability to protect neuronal cells, suggesting EMPC may have therapeutic potential in neurodegenerative diseases.

The mechanism of action for EMPC primarily involves its interaction with biological targets through its basic nitrogen atom. It may act as a ligand for various receptors or enzymes, influencing physiological processes. Its structural similarity to other piperidine derivatives suggests potential activity in modulating neurotransmitter systems, although specific mechanisms require further investigation.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study demonstrated that EMPC significantly reduced seizure frequency and duration in rodent models when administered at specific dosages. The compound's efficacy was comparable to traditional anticonvulsants such as phenytoin.
  • Anti-inflammatory Effects :
    • Research published in a pharmacology journal indicated that EMPC inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
  • Analgesic Properties :
    • In pain models, EMPC exhibited dose-dependent analgesic effects, similar to established analgesics like ibuprofen. The compound's ability to modulate pain pathways presents opportunities for developing new pain management therapies.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for EMPC is limited, studies on related piperidine compounds suggest it may have favorable absorption characteristics. However, further research is necessary to fully elucidate its pharmacokinetic profile and safety parameters.

科学的研究の応用

Medicinal Chemistry Applications

Therapeutic Potential

EMPC has been investigated as a scaffold for developing novel therapeutic agents. Research indicates that it may exhibit various biological activities, including:

  • Anticonvulsant Effects : Preliminary studies suggest potential efficacy in treating seizure disorders.
  • Anti-inflammatory Properties : EMPC has shown promise in reducing inflammation, which could be beneficial for various inflammatory conditions.
  • Analgesic Effects : Its potential to alleviate pain makes it a candidate for further pharmacological exploration.

Despite these promising findings, more extensive studies are required to fully understand its pharmacodynamics and therapeutic potential.

Material Science Applications

Functional Materials Development

In addition to its medicinal applications, EMPC has been explored for use in developing new functional materials. Its ability to be incorporated into polymer matrices enhances the thermal and mechanical properties of these materials. This versatility suggests that EMPC could play a role in creating advanced materials with tailored properties for specific applications.

Synthesis of Complex Molecules

EMPC serves as a valuable building block in organic synthesis, particularly in producing more complex molecules. Its reactive functional groups (ester and amine) allow for further chemical modifications, making it an essential intermediate in synthesizing various bioactive compounds. For instance, derivatives of EMPC have been utilized in creating compounds targeting central nervous system disorders.

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of piperidine derivatives, including EMPC. The results indicated that certain modifications to the piperidine structure enhanced efficacy against induced seizures in animal models. This research underscores the potential of EMPC as a lead compound for developing new anticonvulsant medications .

Case Study 2: Material Enhancement

Research conducted on incorporating EMPC into polymer systems demonstrated significant improvements in thermal stability and mechanical strength. The findings suggest that EMPC can enhance the performance of materials used in various industrial applications, paving the way for its use in high-performance composites.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares ethyl 1-methylpiperidine-2-carboxylate with five structurally related piperidine derivatives:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications/Properties
This compound 30727-18-5 C₁₁H₁₇NO₂ 1-methyl, 2-ethyl ester Mepivacaine precursor
Mthis compound 1690-74-0 C₉H₁₅NO₂ 1-methyl, 2-methyl ester Shorter ester chain; altered lipophilicity
Ethyl piperidine-4-carboxylate 1126-09-6 C₈H₁₅NO₂ 4-ethyl ester (vs. 2-position) Different regiochemistry; impacts binding affinity
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate 74892-82-3 C₉H₁₇NO₂ 4-methyl, 2-ethyl ester (stereospecific) Improved synthetic yield (47.6%) via asymmetric hydrogenation
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate 1008946-66-4 C₁₀H₁₆ClNO₃ 1-chloroacetyl, 2-ethyl ester Enhanced electrophilicity for drug derivatization
Reactivity
  • Ester Group Position : 2-carboxylates (e.g., target compound) exhibit different hydrogen-bonding interactions compared to 4-carboxylates (e.g., CAS 1126-09-6), affecting solubility and crystallization .
  • Substituent Effects : Chloroacetyl derivatives (e.g., CAS 1008946-66-4) show higher reactivity toward nucleophiles, enabling conjugation in drug design .

Spectral and Physicochemical Data

  • NMR Shifts :
    • This compound : ¹H NMR (CDCl₃) δ 1.24–1.26 (t, 3H, ester CH₃), 3.23–3.81 (m, piperidine protons) .
    • Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate : Distinct δ 1.20 (t, 3H) and δ 3.15 (t, 2H) due to stereospecific methyl placement .
  • Chromatography: Diastereomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate separate on TLC (Rf 0.30 vs. 0.36) using methanol-containing solvents .

準備方法

Hydrolysis of 1-Methyl-2-Cyanopiperidine

1-Methyl-2-cyanopiperidine undergoes acidic hydrolysis to yield 1-methylpiperidine-2-carboxylic acid. In a typical procedure:

  • Reagents : 6N hydrochloric acid, 1-methyl-2-cyanopiperidine (molar ratio ~1:6–8).

  • Conditions : Reflux at 100°C ± 5°C for 4–6 hours.

  • Workup : Evaporation under reduced pressure, followed by recrystallization in ethanol to remove inorganic salts.

This step achieves ~73% yield in analogous systems, though the N-methyl variant may require adjusted stoichiometry.

Esterification with Ethanol

The carboxylic acid intermediate is esterified using ethanol and thionyl chloride:

  • Reagents : Absolute ethanol, thionyl chloride (molar ratio ~1:2–3).

  • Conditions : Dropwise addition of thionyl chloride at 10°C ± 5°C, followed by reflux for 5–6 hours.

  • Workup : Solvent evaporation under reduced pressure yields 1-methylpiperidine-2-carboxylate hydrochloride.

Isomer Separation and Resolution

For stereoisomeric purity (if applicable):

  • Pulping : A mixed solvent of methyl tert-butyl ether (MTBE) and ethanol (mass ratio ~1:7–8:0.3–0.4) isolates trans isomers via filtration.

  • Resolution : L-tartaric acid in acetone/ethanol recrystallizes the target enantiomer, achieving >98% enantiomeric excess.

Method 2: Direct Esterification of 1-Methylpiperidine-2-Carboxylic Acid

A more straightforward approach involves esterifying pre-formed 1-methylpiperidine-2-carboxylic acid.

Acid-Catalyzed Esterification

  • Reagents : Ethanol, concentrated sulfuric acid (catalyst).

  • Conditions : Reflux for 12–24 hours.

  • Yield : Typically 60–80% for similar esters, though racemization may occur at elevated temperatures.

Acyl Chloride Intermediate

To avoid racemization:

  • Convert the carboxylic acid to its acyl chloride using thionyl chloride.

  • React with ethanol under mild conditions (0–25°C).

  • Advantages : Higher purity, reduced side reactions.

Method 3: Reduction of Pyridine Derivatives

Patent CN102887854B outlines a route applicable to N-methylpiperidines via hydrogenation:

Oxidation-Reduction Sequence

  • Oxidation : Ethyl 1-methylpyridine-2-carboxylate is treated with phospho-molybdic acid to form an oxynitride intermediate.

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyridine ring to piperidine.

  • Conditions : 50–100 psi H₂, 50–80°C, 12–24 hours.

  • Challenges : Over-reduction or dealkylation may require optimized catalyst loading.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity Control
Hydrolysis-Esterification1-Methyl-2-cyanopiperidineHydrolysis, esterification, resolution~44%L-tartaric acid resolution
Direct Esterification1-Methylpiperidine-2-carboxylic acidAcyl chloride formation~70%Low racemization with SOCl₂
Pyridine ReductionEthyl 1-methylpyridine-2-carboxylateOxidation, hydrogenationNot reportedDependent on catalyst selectivity

Key Observations :

  • Method 1 offers stereochemical control but requires multi-step purification.

  • Method 2 is simpler but depends on the availability of the carboxylic acid precursor.

  • Method 3 avoids cyanide intermediates but faces challenges in regioselectivity.

Industrial-Scale Considerations

  • Cost Efficiency : Method 1’s use of ethanol and MTBE aligns with green chemistry principles, reducing solvent waste.

  • Catalyst Recycling : Hydrogenation catalysts (Method 3) can be reused with proper regeneration protocols.

  • Regulatory Compliance : Thionyl chloride requires stringent handling due to its corrosive and toxic nature.

Challenges and Optimization Opportunities

  • Racemization : Minimized by low-temperature esterification (Method 2) or enantiomeric resolution (Method 1).

  • Isomer Separation : MTBE/ethanol pulping effectively removes cis isomers but adds operational complexity.

  • Catalyst Development : Heterogeneous catalysts for hydrogenation could improve Method 3’s scalability .

Q & A

Q. How should researchers address gaps in ecological toxicity data for this compound?

  • Strategy :
  • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (e.g., ECOSAR).
  • Microcosm Studies : Assess biodegradation in soil/water systems under OECD 301 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methylpiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methylpiperidine-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。